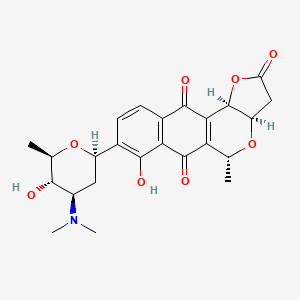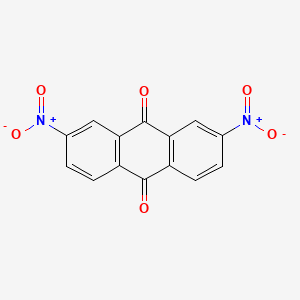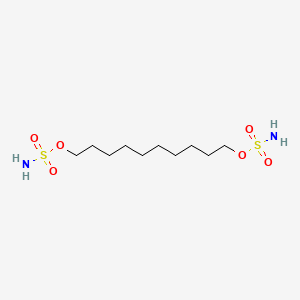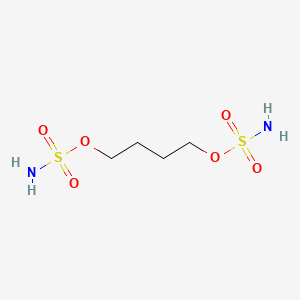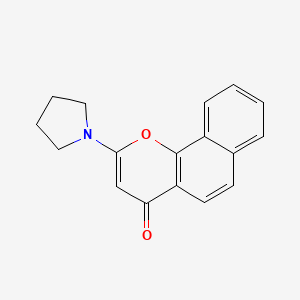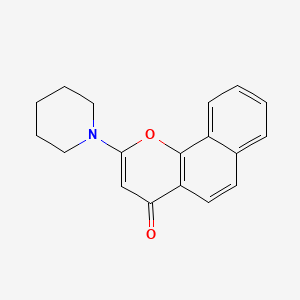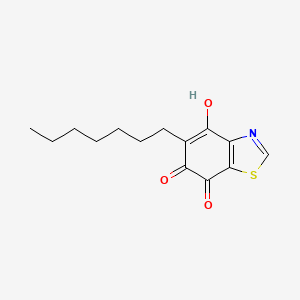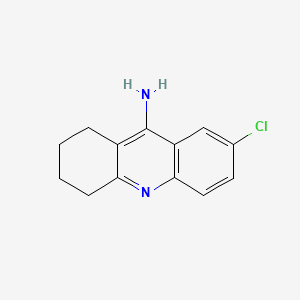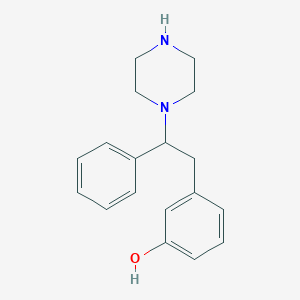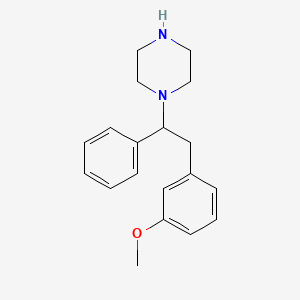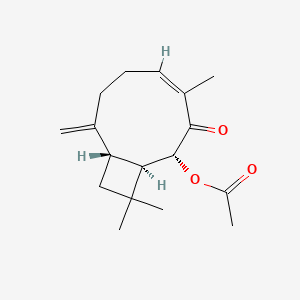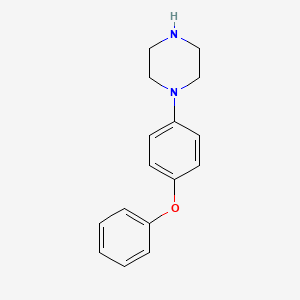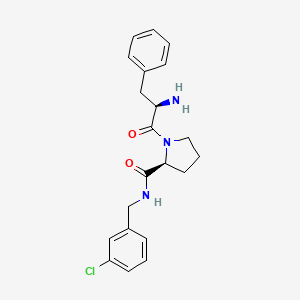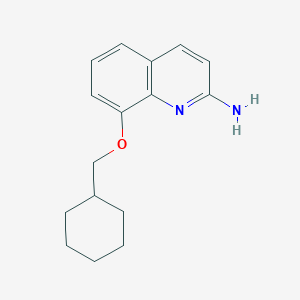
8-(Cyclohexylmethoxy)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-224940 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Preparation Methods
The synthesis of A-224940 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The preparation methods often involve the formation of pharmaceutically acceptable salts and crystalline forms, which are crucial for its stability and efficacy .
Chemical Reactions Analysis
A-224940 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
A-224940 has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its potential interactions with biological molecules, such as DNA and proteins . In medicine, A-224940 is explored for its therapeutic potential, particularly in the development of new drugs. Its unique structure allows it to interact with various molecular targets, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of A-224940 involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used. Computational methods, such as transcriptomics and compound structure data analysis, are often employed to predict and visualize the mechanism of action of A-224940 .
Comparison with Similar Compounds
A-224940 can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups or structural motifs. For example, compounds with similar imidazo[1,2-b]pyridazin-3-yl structures may exhibit comparable chemical behavior and biological activity. A-224940’s unique combination of functional groups and molecular architecture sets it apart from other compounds, providing distinct advantages in certain applications .
References
Properties
CAS No. |
635755-66-7 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
8-(cyclohexylmethoxy)quinolin-2-amine |
InChI |
InChI=1S/C16H20N2O/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,17,18) |
InChI Key |
OTJOSBTUERTNPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC3=C2N=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


